kaji-ichigoside F1
Overview
Description
Kaji-ichigoside F1 is an anti-inflammatory and analgesic compound found in rodents . It has been shown to reduce paw swelling and protect mouse liver cells . It is a natural oleanane-type triterpenoid saponin and is the main active constituent from Rosa roxburghii . This plant is used as a Miao ethnic medicine in the southwest regions of China, particularly in Guizhou Province, to prevent and treat dyspepsia, dysentery, hypoimmunity, and neurasthenia .
Chemical Reactions Analysis
Kaji-ichigoside F1 has been shown to have a neuroprotective effect against N-methyl-D-aspartate (NMDA)-induced neurotoxicity . It effectively improved cellular viability, inhibited the release of lactate dehydrogenase (LDH), and reduced cell apoptosis .Scientific Research Applications
Neuroprotection
Kaji-Ichigoside F1 has been shown to have neuroprotective effects. A study demonstrates that its application can ameliorate damages caused by NMDA, decreasing cell apoptosis and Ca+2 levels while increasing levels of neurotransmitters, which improves cognition in mice following NMDA treatment .
Skin Cell Senescence
Research indicates that Kaji-Ichigoside F1 can downregulate the ERK/CEBPB signaling pathway, regulating the balance between oxidation and antioxidation, and alleviating arsenic-induced skin cell senescence .
Traditional Medicine Applications
In traditional medicine, particularly in the southwest regions of China, Kaji-Ichigoside F1 is used to prevent and treat various conditions such as dyspepsia, dysentery, hypoimmunity, and neurasthenia due to its main active constituent from Rosa roxburghii .
BDNF/Akt/mTOR Signaling Pathways
Kaji-Ichigoside F1 is involved in the BDNF/Akt/mTOR signaling pathways, which are crucial for neuroprotection against NMDA-induced neurotoxicity .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKQAGPAYHTNQQ-FUZXVMJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316292 | |
Record name | Kajiichigoside F1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
kaji-ichigoside F1 | |
CAS RN |
95298-47-8 | |
Record name | Kajiichigoside F1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95298-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kajiichigoside F1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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